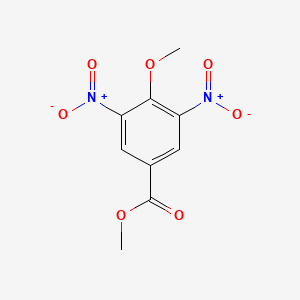
Methyl 6-formylnaphthalene-1-carboxylate
概要
説明
Methyl 6-formylnaphthalene-1-carboxylate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an ester and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-formylnaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl 1-naphthoate. This can be achieved using Vilsmeier-Haack reaction conditions, where methyl 1-naphthoate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .
Industrial Production Methods
In an industrial setting, the synthesis of methyl 6-formyl-1-naphthoate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Methyl 6-formylnaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Methyl 6-carboxy-1-naphthoate.
Reduction: Methyl 6-hydroxymethyl-1-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
科学的研究の応用
Methyl 6-formylnaphthalene-1-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 6-formyl-1-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
Methyl 4-formyl-1-naphthoate: Similar structure but with the formyl group at the 4-position.
Methyl 8-formyl-1-naphthoate: Similar structure but with the formyl group at the 8-position.
Uniqueness
Methyl 6-formylnaphthalene-1-carboxylate is unique due to the position of the formyl group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
特性
分子式 |
C13H10O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
methyl 6-formylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-8H,1H3 |
InChIキー |
BXSPIMHRXGJUDS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thieno[3,2-c]isothiazol-3-amine](/img/structure/B8656445.png)

![1-[2,6-Dimethoxy-4-(methoxymethyl)phenyl]ethanone](/img/structure/B8656456.png)



![Methyl 2-[(diethylamino)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B8656488.png)



![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8656507.png)

![1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8656522.png)
![4-[2-(Methylsulfonyl)ethyl]piperidine](/img/structure/B8656526.png)
